molecular formula C12H11NO3 B372259 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 13680-12-1

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Cat. No.: B372259
CAS No.: 13680-12-1
M. Wt: 217.22g/mol
InChI Key: BYZZDUWXRGPYJS-UHFFFAOYSA-N
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Description

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is an organic compound with the molecular formula C12H11NO3 It is characterized by a fused ring structure that includes a nitro group and a furan ring

Scientific Research Applications

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Preparation Methods

The synthesis of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the nitration of 1,2,3,4-tetrahydrodibenzo[b,d]furan using a mixture of nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, influencing processes such as cell signaling and metabolism.

Comparison with Similar Compounds

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydrodibenzo[b,d]furan: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    8-Amino-1,2,3,4-tetrahydrodibenzo[b,d]furan: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

    8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan:

Properties

IUPAC Name

8-nitro-1,2,3,4-tetrahydrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZZDUWXRGPYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following method A, potassium t-butoxide (37 g, 320 mmol) was added in portions to a cooled (2° C.) solution of cyclohexanone oxime (35 g, 300 mmol) in DMF (350 mL). The cooled reaction mixture was stirred for 20 minutes and then 1-chloro-4-nitrobenzene (50 g, 320 mmol) was added in portions. The reaction mixture was stirred at ˜10° C. for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture was concentrated under reduced pressure to remove the DMF and then treated with water (300 mL). The precipitate was collected by filtration and washed with water. Recrystallization of the crude material from isopropanol and column chromatography provided cyclohexanone O-(4-nitro-phenyl)-oxime (48 g). Cyclohexanone O-(4-nitro-phenyl)-oxime (48 g, 205 mmol) was dissolved in warm isopropanol (350 mL) and 12 N hydrochloric acid (94 mL) was added. The reaction mixture was heated to reflux for 3.5 hours and then cooled in an ice bath. The solid was collected by filtration, washed with water and cold isopropanol, and dried in an oven to give 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (33 g, 150 mmol). A mixture of 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (11 g, 50 mmol) and Raney nickel (˜11 g wet weight) in ethanol (200 mL) was hydrogenated at 50 PSI on a Parr shaker overnight. The mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was recrystallized from hexane to give 6,7,8,9-tetrahydro-dibenzofuran-2-YLAMINE (7.6 g). Mp 71-72° C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step Two

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